molecular formula C30H36Cl2F3N3OS B5208596 3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride

3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride

Cat. No.: B5208596
M. Wt: 614.6 g/mol
InChI Key: ONGJBIMHNXYDJV-UHFFFAOYSA-N
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Description

3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or acylated piperazine derivatives.

Scientific Research Applications

3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenothiazine moiety are known to interact with various biological pathways, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one is unique due to the presence of the adamantyl group, which imparts specific steric and electronic properties, and the trifluoromethyl group, which can enhance the compound’s stability and bioavailability.

Properties

IUPAC Name

3-[4-(2-adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34F3N3OS.2ClH/c31-30(32,33)23-5-6-27-25(18-23)36(24-3-1-2-4-26(24)38-27)28(37)7-8-34-9-11-35(12-10-34)29-21-14-19-13-20(16-21)17-22(29)15-19;;/h1-6,18-22,29H,7-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGJBIMHNXYDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C6CC7CC(C6)CC5C7.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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